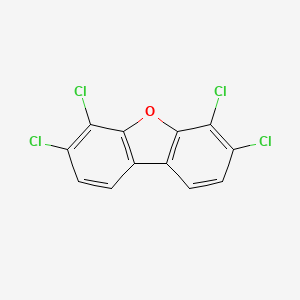

3,4,6,7-Tetrachlorodibenzofuran

Vue d'ensemble

Description

3,4,6,7-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two benzene rings fused to a furan ring with chlorine atoms attached. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its presence as an unwanted by-product in various industrial processes involving chlorinated compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4,6,7-Tetrachlorodibenzofuran is not typically synthesized intentionally but is formed as a by-product in industrial processes. The formation of polychlorinated dibenzofurans, including this compound, occurs under conditions that favor the presence of chlorine atoms. These conditions include high temperatures (above 150°C), alkaline mediums, and exposure to ultraviolet light or radical-forming substances .

Industrial Production Methods

In industrial settings, this compound is produced inadvertently during the manufacture of chlorinated pesticides and other chlorinated compounds. It is also formed during the combustion and pyrolysis of organic materials in the presence of chlorine donors, such as in waste incineration and the bleaching of paper products .

Analyse Des Réactions Chimiques

Types of Reactions

3,4,6,7-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. specific reduction reactions for this compound are less commonly reported.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Hydrogen Peroxide: Used in oxidation and nucleophilic aromatic substitution reactions.

Alkaline Mediums: Favor the formation of polychlorinated dibenzofurans during industrial processes.

High Temperatures and UV Light: Promote the formation of these compounds in the presence of chlorine donors.

Major Products Formed

The major products formed from the reactions of this compound include various oxidation products and intermediates containing O-O bonds .

Applications De Recherche Scientifique

3,4,6,7-Tetrachlorodibenzofuran has several scientific research applications, including:

Environmental Studies: Used as a model compound to study the environmental fate and transformation of polychlorinated dibenzofurans.

Toxicology: Investigated for its toxic effects on human health and the environment.

Chemical Analysis: Employed in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.

Mécanisme D'action

3,4,6,7-Tetrachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor. This receptor, when activated, can regulate the expression of various genes involved in xenobiotic metabolism. The binding of this compound to the aryl hydrocarbon receptor increases its ability to activate transcription in the xenobiotic response element promoter region .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,7,8-Tetrachlorodibenzofuran: Another polychlorinated dibenzofuran with chlorine atoms at the 2, 3, 7, and 8 positions.

1,2,3,4-Tetrachlorodibenzofuran: Contains chlorine atoms at the 1, 2, 3, and 4 positions.

Uniqueness

3,4,6,7-Tetrachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its formation as an industrial by-product and its potential toxic effects make it a compound of significant interest in environmental and toxicological studies .

Activité Biologique

3,4,6,7-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is recognized for its significant biological activity, particularly concerning its toxicity and potential carcinogenic effects. This article provides a comprehensive overview of TCDF's biological activity, including its mechanisms of action, toxicological effects, and implications for human health and the environment.

- Chemical Formula : C12H6Cl4O

- Molecular Weight : 305.99 g/mol

- Structure : TCDF consists of a dibenzofuran core with four chlorine atoms substituted at the 3, 4, 6, and 7 positions.

TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that mediates the expression of various genes involved in xenobiotic metabolism and cellular stress responses.

- AhR Activation : Upon binding to TCDF, AhR translocates to the nucleus and regulates the transcription of genes involved in:

- Detoxification processes

- Inflammatory responses

- Cell proliferation and differentiation

Acute and Chronic Toxicity

TCDF has been shown to induce a range of toxicological effects in animal models:

- Acute Toxicity : The oral LD50 for TCDF varies significantly among species, with reported values ranging from 0.6 to 5,000 µg/kg body weight .

- Chronic Effects : Long-term exposure has been linked to:

Case Studies

- Seveso Disaster (1976) : Following an explosion at a chemical plant in Seveso, Italy, residents exposed to dioxins (including TCDF) exhibited increased rates of chloracne and other systemic illnesses. Longitudinal studies indicated elevated liver function tests among affected individuals .

- Veterans Studies : Studies on Vietnam War veterans exposed to herbicides containing TCDF have shown an increased incidence of soft tissue sarcomas and other cancers compared to unexposed populations .

Research Findings

Recent research has elucidated various aspects of TCDF's biological activity:

- Gene Expression Changes : TCDF exposure has been shown to alter the expression of numerous genes involved in metabolic pathways, inflammation, and apoptosis .

- Dose-Response Relationships : Empirical models indicate that even low doses of TCDF can lead to significant biological changes in cellular systems .

Tables of Biological Activity

The following table summarizes key findings related to the biological activity of TCDF:

Propriétés

IUPAC Name |

3,4,6,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJLCLBSUNZLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074946 | |

| Record name | Dibenzofuran, 3,4,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-40-5 | |

| Record name | 3,4,6,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 3,4,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,6,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOO8I5C9MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.